1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE
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Overview
Description
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is efficient for forming carbon-carbon bonds. This reaction can be performed using a variety of aryl and heteroaryl boronic acids, with a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted reactions to enhance efficiency and yield. The use of microwave irradiation can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a CDK2 inhibitor, which is an appealing target for cancer treatment. It has demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone exhibits superior cytotoxic activities and a broader range of applications in medicinal chemistry .
Properties
Molecular Formula |
C18H16ClF3N4OS |
---|---|
Molecular Weight |
428.9g/mol |
IUPAC Name |
[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H16ClF3N4OS/c1-10-4-6-25(7-5-10)17(27)12-9-16-23-11(13-2-3-15(19)28-13)8-14(18(20,21)22)26(16)24-12/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
SZTIENPYZOJOFM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F |
Origin of Product |
United States |
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